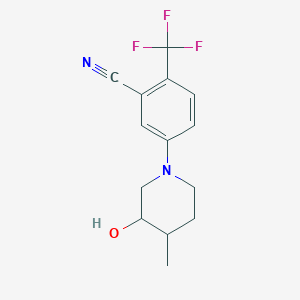
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol have been studied in various in vitro and in vivo models. In general, the compound has been shown to have a range of effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, the compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, the compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol. One area of particular interest is the development of new drugs based on the compound. Researchers are currently exploring ways to modify the structure of the compound to improve its potency and selectivity for specific disease targets. Additionally, there is potential for the compound to be used in combination with other drugs to enhance their efficacy. Other potential future directions include further studies on the mechanism of action of the compound and its effects on various physiological systems.
Métodos De Síntesis
The synthesis of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol involves the reaction of 3,4-dihydrocoumarin with 2,2-difluoro-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final compound.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in drug discovery and development. The compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15,9-17)8-16-7-10-5-6-18-12-4-2-1-3-11(10)12/h1-4,10,16-17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXWYWBGNNTWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CNCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)


![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)


![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)

